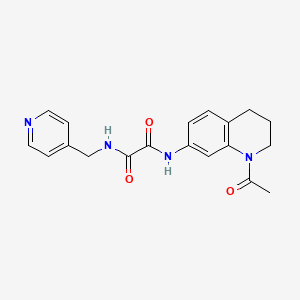![molecular formula C20H20N2O2S B2839713 N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide CAS No. 371141-96-7](/img/structure/B2839713.png)
N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide” is a chemical compound with the molecular formula C20H20N2O2S . It has been studied for its potential as an anticancer and antimicrobial agent via carbonic anhydrase IX inhibition .
Synthesis Analysis
The synthesis of new aryl thiazolone–benzenesulfonamide derivatives, including “this compound”, has been described in the literature . The designed derivatives were evaluated for their anti-proliferative activity against various cancer cell lines .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, N,N-dimethylenamino ketones have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .Scientific Research Applications
Synthesis and Structural Analysis
N-[2-(Dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide and its derivatives have been studied for various applications, including their synthesis, structural analysis, and potential biological activities. For instance, the synthesis and crystal structure of a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, were determined by X-ray crystallography to understand its molecular docking and bioassay studies as a cyclooxygenase-2 inhibitor. This compound showed no inhibition potency for either cyclooxygenase-1 or cyclooxygenase-2 enzymes, suggesting its specificity or potential for further modification for desired biological activities (Al-Hourani et al., 2016).
Enzyme Inhibition and Molecular Docking Studies
Further research on sulfonamide derivatives includes their enzyme inhibition capabilities and molecular docking studies. For example, Schiff bases derived from sulfamethoxazole and sulfisoxazole showed inhibitory effects on cholesterol esterase, tyrosinase, and α-amylase activities, with IC50 values indicating moderate inhibitory potency. Molecular docking studies helped to understand the binding interactions between these inhibitors and the enzymes, suggesting their potential use in treating related enzymatic disorders (Alyar et al., 2019).
Antimicrobial and Antifungal Activities
Compounds incorporating the this compound moiety have been evaluated for their antimicrobial and antifungal activities. One study synthesized a series of derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their antifungal activity against various fungi. Some compounds displayed interesting antimicrobial activity, with specific derivatives showing higher activity compared to reference drugs (Ghorab et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-22(2)20-17-13-7-9-14-8-6-12-16(18(14)17)19(20)21-25(23,24)15-10-4-3-5-11-15/h3-13,19-21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREGGMYCLLEVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C(C2=CC=CC3=C2C1=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

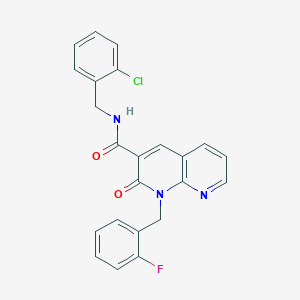

![N-(4-methoxybenzyl)-6-[6-[(4-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2839633.png)
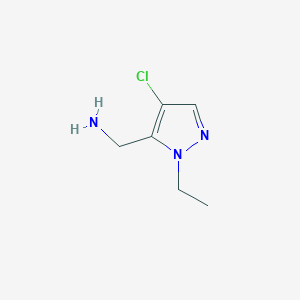

![N-(2,5-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2839637.png)
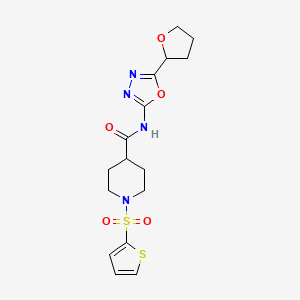
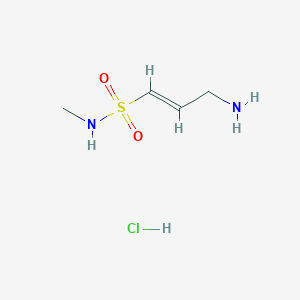


![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate](/img/structure/B2839649.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2839651.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2839652.png)
